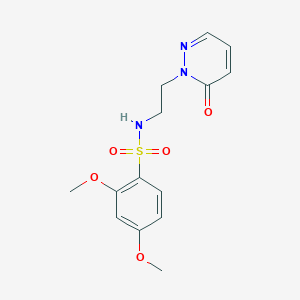

2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with 2,4-dimethoxy groups, linked via an ethyl chain to a 6-oxopyridazine heterocycle. The pyridazinone ring contributes hydrogen-bonding capacity, while the sulfonamide and methoxy groups enhance electronic and steric properties.

Properties

IUPAC Name |

2,4-dimethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-21-11-5-6-13(12(10-11)22-2)23(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDNIXSULVURBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. Its structure features a benzenesulfonamide moiety linked to a pyridazine derivative, with two methoxy groups enhancing its solubility and potentially its biological activity. This compound has garnered attention in medicinal chemistry due to its promising pharmacological properties.

Chemical Structure and Properties

The chemical structure of 2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can be represented as follows:

Key Features:

- Methoxy Substituents : The presence of methoxy groups at positions 2 and 4 on the benzene ring.

- Pyridazine Moiety : The compound includes a pyridazine derivative, which is crucial for its biological activity.

- Sulfonamide Group : This functional group is known for its diverse medicinal applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Benzamide Core : Reacting 2,4-dimethoxybenzoic acid with an appropriate amine.

- Introduction of the Pyridazinone Moiety : This step may involve coupling reactions under specific conditions to form the final sulfonamide structure.

The biological activity of 2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is primarily attributed to its interaction with carbonic anhydrases (CAs). These enzymes are vital for various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma, edema, and certain cancers. Preliminary studies suggest that this compound interacts effectively with specific isoforms of CAs through hydrogen bonding and hydrophobic interactions within their active sites.

Pharmacological Applications

The potential applications of this compound include:

- Anticancer Activity : Inhibition of CAs has been linked to reduced tumor growth and metastasis.

- Anticonvulsant Properties : Similar compounds have shown promise in treating seizures.

- Antibacterial Effects : Some sulfonamide derivatives exhibit significant antibacterial activity.

In Vitro Studies

Research has demonstrated that derivatives similar to 2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibit notable biological activities. For instance:

- Compounds with similar structures have shown inhibition constants in the nanomolar range against specific CA isoforms.

Case Studies

- Anticonvulsant Activity : In a study evaluating various benzothiazole derivatives, compounds structurally related to this sulfonamide were found to exhibit significant anticonvulsant effects in animal models .

- Anticancer Potential : Another study highlighted the ability of related compounds to inhibit tumor growth in vitro by targeting metabolic pathways regulated by CAs.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₄S |

| Molecular Weight | 303.37 g/mol |

| Solubility | Soluble in organic solvents |

| Target Enzymes | Carbonic Anhydrases |

Scientific Research Applications

Inhibition of Carbonic Anhydrases

One of the primary applications of 2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is its role as an inhibitor of carbonic anhydrases (CAs). These enzymes are crucial for various physiological processes, including acid-base balance and fluid secretion. Inhibition of specific isoforms of CAs has therapeutic implications for conditions such as glaucoma, edema, and certain cancers. Studies have reported inhibition constants in the nanomolar range for related compounds, indicating significant potency against these enzymes.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation | |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may disrupt cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle modulation .

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory properties, particularly through inhibition of cyclooxygenase enzymes (COX). Similar sulfonamide derivatives have been evaluated for their ability to selectively inhibit COX-2, leading to reduced inflammation and pain in various models . Further studies are necessary to confirm these effects specifically for 2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products. The synthesis pathways often include key intermediates that contribute to the final structure's biological activity.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to 2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide:

- Synthesis Methodologies : Various synthetic routes have been explored to optimize yield and purity, often involving specific reagents and conditions tailored to enhance the desired properties of the final product .

- Biological Evaluations : Comprehensive evaluations have been conducted to assess the compound’s biological activities against different targets, including enzyme inhibition assays and cellular assays to measure cytotoxicity and mechanism of action.

- Comparative Studies : Comparative analyses with other sulfonamide derivatives have highlighted unique aspects of this compound's pharmacological profile, suggesting enhanced efficacy due to its structural features .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The table below highlights key differences between the target compound and structurally related analogs:

Key Comparative Analysis

Electronic and Steric Effects

- Target vs. 5a/5b : The 2,4-dimethoxy groups in the target compound are electron-donating, contrasting with the electron-withdrawing nitro group in 5b . This difference may influence binding affinity in biological systems (e.g., enzyme active sites).

- Target vs.

Heterocyclic Systems

- Pyridazinone (Target) vs. 2-Pyridone (10a): The pyridazinone ring in the target compound has two adjacent nitrogen atoms, enabling unique hydrogen-bonding interactions, while the 2-pyridone in 10a (fused with benzothiazole) may enhance π-π stacking .

Solubility and Bioavailability

- The dimethylaminomethyl group in improves water solubility via protonation, whereas the target compound’s methoxy groups and sulfonamide may balance lipophilicity and solubility.

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pyridazinone Formation | Hydrazine, EtOH, reflux, 12 h | 65 | 90 | |

| Sulfonamide Coupling | 2,4-Dimethoxybenzenesulfonyl chloride, DCM, 0°C | 78 | 95 |

Q. Table 2. Biological Activity Profile

| Assay | Model/Endpoint | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Anticancer | HeLa cell viability | 12.3 ± 1.2 | MYC downregulation | |

| Anti-inflammatory | COX-2 inhibition | 48.7 ± 3.5 | Competitive inhibition | |

| Neuroprotection | SH-SY5Y ROS reduction | 25.9 ± 2.1 | Nrf2 pathway activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.